2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile
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Overview
Description
2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 5H-pyrido[3,2-b]indolium chloride with sodium cyanoborohydride in methanol in the presence of hydrogen chloride. This reaction leads to the reduction of the pyridine ring and the CN group, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases due to their biological activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Comparison with Similar Compounds
2-imino-1-(4-nitrophenyl)-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
The uniqueness of this compound lies in its specific structure and the potential biological activities it may exhibit, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H11N5O2 |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-imino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indole-3-carbonitrile |
InChI |
InChI=1S/C18H11N5O2/c19-10-11-9-16-17(14-3-1-2-4-15(14)21-16)22(18(11)20)12-5-7-13(8-6-12)23(24)25/h1-9,20-21H |
InChI Key |
SVNWDFBGXLJHSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=N)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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